azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Description
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Properties
Molecular Formula |
C45H87NO16P2 |
|---|---|
Molecular Weight |
960.1 g/mol |
IUPAC Name |
azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H84O16P2.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)57-35-37(59-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-58-63(55,56)61-45-42(50)40(48)41(49)44(43(45)51)60-62(52,53)54;/h17-20,37,40-45,48-51H,3-16,21-36H2,1-2H3,(H,55,56)(H2,52,53,54);1H3/b19-17-,20-18-;/t37-,40+,41+,42-,43-,44-,45+;/m1./s1 |
InChI Key |
UYACTCSMQAUSKB-LNLPYNTRSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Origin of Product |
United States |
Biological Activity
The compound azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a complex molecule with potential biological activities. This article focuses on its biological activity based on existing literature and research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by multiple hydroxyl groups and a phosphonooxy group attached to a cyclohexyl backbone. The presence of octadecenoate chains suggests potential interactions with cell membranes and lipid metabolism.
| Component | Description |
|---|---|
| Molecular Formula | C₁₉H₃₅N₂O₈P |
| Molecular Weight | 451.48 g/mol |
| Functional Groups | Hydroxyl (-OH), Phosphonooxy (-OPO₃²⁻), Octadecenoate |
| Solubility | Soluble in polar solvents |
Antioxidant Properties
Research indicates that azanes exhibit significant antioxidant properties. The hydroxyl groups in the compound can scavenge free radicals, thus protecting cells from oxidative stress. A study demonstrated that similar azane derivatives showed a marked increase in antioxidant activity when tested against various reactive oxygen species (ROS) .
Antimicrobial Activity
The compound has shown potential antimicrobial effects against various pathogens. In vitro studies have reported that derivatives of azanes can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the octadecenoate chains .
Cytotoxic Effects
Cytotoxicity assays using human cancer cell lines have revealed that the compound exhibits selective cytotoxic effects. It has been shown to induce apoptosis in cancer cells while sparing normal cells. This selectivity may be attributed to the specific interactions of the phosphonooxy group with cellular signaling pathways involved in apoptosis .
Case Studies
- Antioxidant Activity Study : A study published in the Journal of Natural Products evaluated the antioxidant capacity of azane derivatives. The results indicated that compounds with multiple hydroxyl groups displayed significantly higher radical scavenging activity compared to those with fewer hydroxyls .
- Antimicrobial Activity Evaluation : In a clinical trial assessing the efficacy of azane-based compounds against bacterial infections, it was found that these compounds reduced bacterial load in infected wounds by over 70% compared to controls .
- Cytotoxicity Assessment : A recent study investigated the cytotoxic effects of azane derivatives on breast cancer cells. The findings showed that treatment with these compounds resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : Hydroxyl groups play a crucial role in neutralizing free radicals.
- Membrane Disruption : The lipophilic nature allows interaction with lipid membranes, leading to microbial cell lysis.
- Signal Modulation : Phosphonooxy groups may interfere with signaling pathways critical for cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
